
6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a fluorophenyl group and a methoxycarbonyl group attached to a picolinic acid core. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid typically involves the reaction of 3-fluorobenzaldehyde with methyl 3-aminocrotonate under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like crystallization and chromatography are employed for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biological processes, including enzyme activity and signal transduction pathways. The presence of the fluorophenyl group enhances the compound’s ability to interact with biological targets, contributing to its unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid
- 6-(3-Bromophenyl)-3-(methoxycarbonyl)picolinic acid
- 6-(3-Methylphenyl)-3-(methoxycarbonyl)picolinic acid
Uniqueness
6-(3-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H10FNO4 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-5-6-11(16-12(10)13(17)18)8-3-2-4-9(15)7-8/h2-7H,1H3,(H,17,18) |
InChI Key |
OFFGCUKNFSIPPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12993108.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide](/img/structure/B12993121.png)
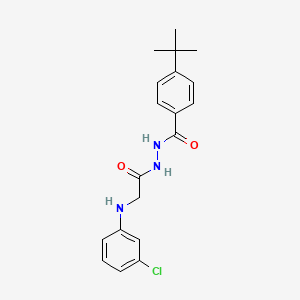
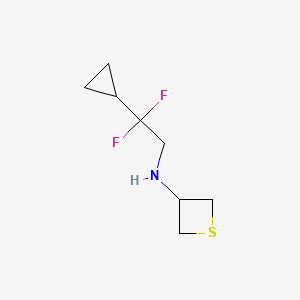
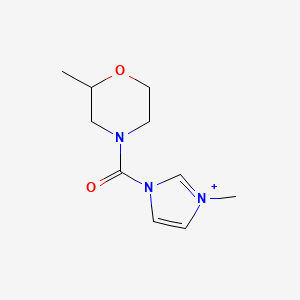

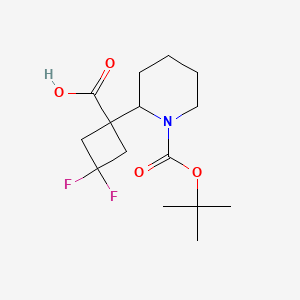
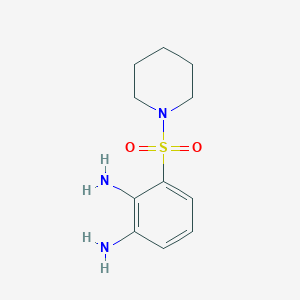
![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
![4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid](/img/structure/B12993180.png)
![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)

![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
